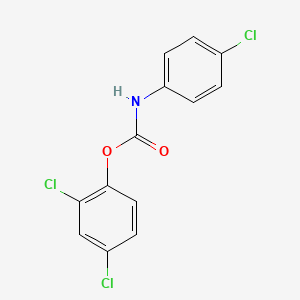
Pyruvic acid, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvic acid, oxime is a derivative of pyruvic acid, where the carbonyl group is converted into an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyruvic acid, oxime can be synthesized through the reaction of pyruvic acid with hydroxylamine. The reaction typically involves the use of an acidic or basic catalyst to facilitate the formation of the oxime group. The general reaction is as follows:
CH3COCOOH+NH2OH→CH3C(NOH)COOH+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as the fermentation of glucose using specific strains of bacteria or yeast. These methods are preferred due to their higher yield and selectivity compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including pyruvate and nitrite.
Substitution: this compound can participate in substitution reactions where the oxime group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and bleach.
Reduction: Reducing agents like lithium aluminium hydride are commonly used.
Major Products:
Oxidation: Pyruvate and nitrite.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
Pyruvic acid, oxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyruvic acid, oxime involves its conversion to pyruvate and nitrite through the catalytic action of pyruvic oxime dioxygenase. This enzyme facilitates the degradation of this compound, playing a crucial role in heterotrophic nitrification . Additionally, this compound can act as a biological fuel by being converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP .
Vergleich Mit ähnlichen Verbindungen
- Acetylformic acid
- Acetoacetic acid
- Methylglyoxime
Comparison: Pyruvic acid, oxime is unique due to its oxime functional group, which imparts distinct chemical properties compared to other similar compounds. For instance, while acetylformic acid and acetoacetic acid are also keto acids, they do not possess the oxime group, which allows this compound to participate in specific reactions such as the formation of primary amines through reduction .
Eigenschaften
CAS-Nummer |
5447-36-9 |
|---|---|
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-9-5-6(2-3-8(9)12)4-7(11-15)10(13)14/h2-3,5,12,15H,4H2,1H3,(H,13,14)/b11-7- |
InChI-Schlüssel |
ORLNMIHKAMNRSW-XFFZJAGNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C/C(=N/O)/C(=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=NO)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
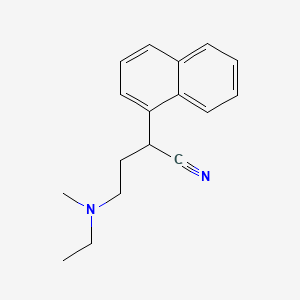
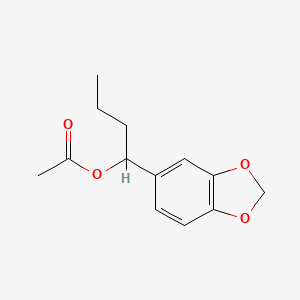
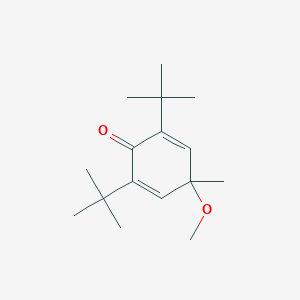
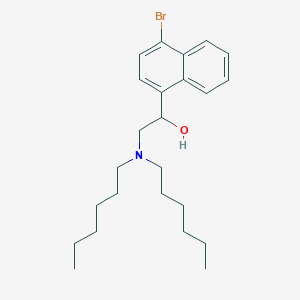
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
